2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide
2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0729901
InChI:
InChI=1S/C20H24N2O3/c1-14(2)15-8-10-16(11-9-15)19(23)22-18-7-5-4-6-17(18)20(24)21-12-13-25-3/h4-11,14H,12-13H2,1-3H3,(H,21,24)(H,22,23)
SMILES:
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCOC
Molecular Formula:
C20H24N2O3
Molecular Weight:
340.4 g/mol
2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide
CAS No.:
Cat. No.: VC0729901
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N2O3 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | N-(2-methoxyethyl)-2-[(4-propan-2-ylbenzoyl)amino]benzamide |
| Standard InChI | InChI=1S/C20H24N2O3/c1-14(2)15-8-10-16(11-9-15)19(23)22-18-7-5-4-6-17(18)20(24)21-12-13-25-3/h4-11,14H,12-13H2,1-3H3,(H,21,24)(H,22,23) |
| Standard InChI Key | HYQKYKMSUQECJP-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCOC |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCOC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator